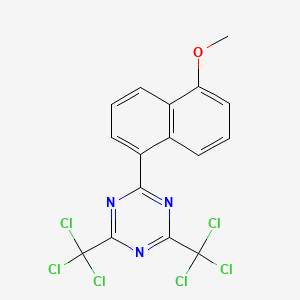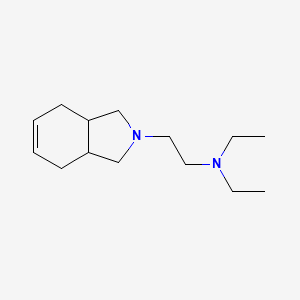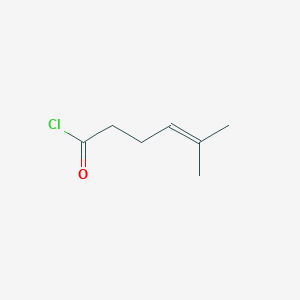
5-Methylhex-4-enoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylhex-4-enoyl chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of hexenoic acid, where the carboxylic acid group is replaced by a chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
5-Methylhex-4-enoyl chloride can be synthesized through the reaction of 5-methylhex-4-enoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2 as chlorinating agents, which can provide higher yields and better control over reaction conditions.
化学反応の分析
Types of Reactions
5-Methylhex-4-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HCl) to form dihalides or haloalkanes.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-methylhex-4-enoic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the synthesis of acyl chlorides from carboxylic acids.
Phosphorus Trichloride (PCl3): An alternative chlorinating agent for industrial production.
Halogens (e.g., Br2): Used in addition reactions to the double bond.
Water (H2O): For hydrolysis reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Dihalides: Formed by the addition of halogens to the double bond.
5-Methylhex-4-enoic Acid: Formed by hydrolysis.
科学的研究の応用
5-Methylhex-4-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 5-Methylhex-4-enoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Similar Compounds
Hexanoyl Chloride: Similar structure but lacks the double bond and methyl group.
Pent-4-enoyl Chloride: Similar structure but lacks the methyl group.
3-Methylbutanoyl Chloride: Similar structure but has a shorter carbon chain and lacks the double bond.
Uniqueness
5-Methylhex-4-enoyl chloride is unique due to the presence of both a double bond and a methyl group, which provide distinct reactivity and selectivity in chemical reactions. This combination of functional groups allows for a wider range of applications and synthetic possibilities compared to its similar compounds.
特性
CAS番号 |
65890-48-4 |
|---|---|
分子式 |
C7H11ClO |
分子量 |
146.61 g/mol |
IUPAC名 |
5-methylhex-4-enoyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-6(2)4-3-5-7(8)9/h4H,3,5H2,1-2H3 |
InChIキー |
QCFMYRFNUHNLRR-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


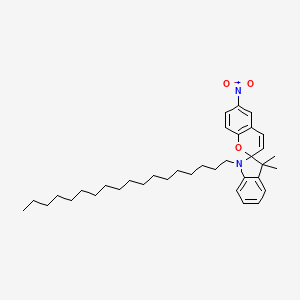
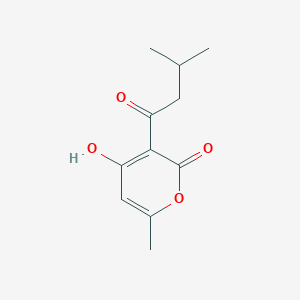
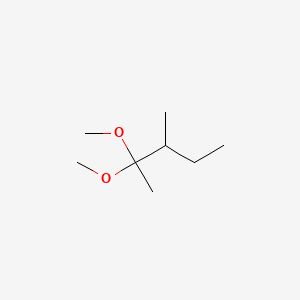
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
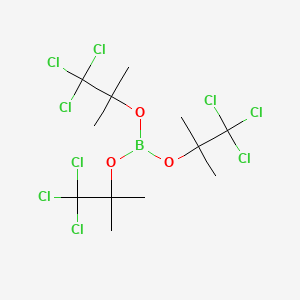
![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)
![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
phosphanium bromide](/img/structure/B14465858.png)
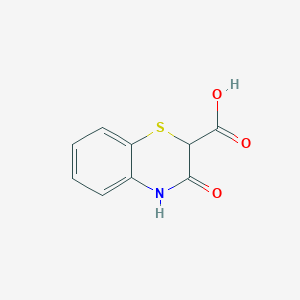

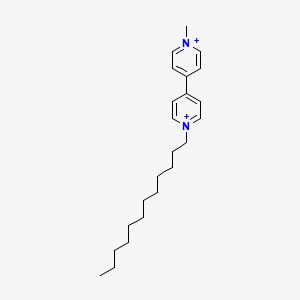
![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
